molecular formula C5H5N2NaO3S B3002928 Sodium 4-methoxypyrimidine-2-sulfinate CAS No. 2174001-82-0

Sodium 4-methoxypyrimidine-2-sulfinate

Cat. No.: B3002928
CAS No.: 2174001-82-0
M. Wt: 196.16
InChI Key: NPFIHPCZNKDAHP-UHFFFAOYSA-M
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Description

Sodium 4-methoxypyrimidine-2-sulfinate is a chemical compound with the molecular formula C5H5N2NaO3S It is a sodium salt of 4-methoxypyrimidine-2-sulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-methoxypyrimidine-2-sulfinate typically involves the reaction of 4-methoxypyrimidine-2-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

4-methoxypyrimidine-2-sulfinic acid+NaOHSodium 4-methoxypyrimidine-2-sulfinate+H2O\text{4-methoxypyrimidine-2-sulfinic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-methoxypyrimidine-2-sulfinic acid+NaOH→Sodium 4-methoxypyrimidine-2-sulfinate+H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and crystallizers to ensure efficient production and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-methoxypyrimidine-2-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with this compound under basic conditions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Sodium 4-methoxypyrimidine-2-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 4-methoxypyrimidine-2-sulfinate involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through pathways involving sulfonation and sulfination reactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-methylpyridine-2-sulfinate
  • Sodium 4-chloropyrimidine-2-sulfinate
  • Sodium 4-aminopyrimidine-2-sulfinate

Uniqueness

Sodium 4-methoxypyrimidine-2-sulfinate is unique due to the presence of a methoxy group at the 4-position of the pyrimidine ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

sodium;4-methoxypyrimidine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S.Na/c1-10-4-2-3-6-5(7-4)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFIHPCZNKDAHP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N2NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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